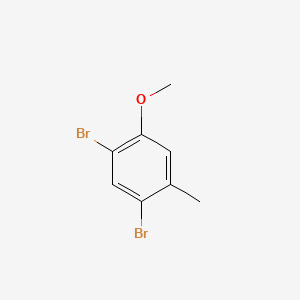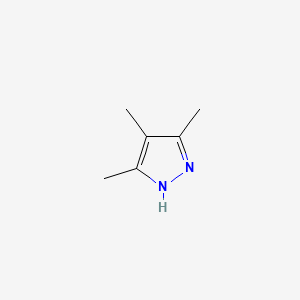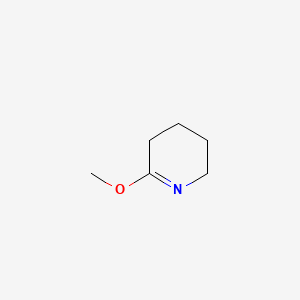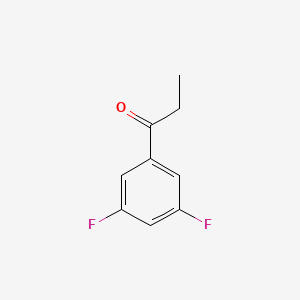
3,5-二氟丙基苯甲酮
描述
3,5-Difluoropropiophenone is a chemical compound that serves as a precursor in various chemical syntheses. It is characterized by the presence of two fluorine atoms at the 3 and 5 positions on the benzene ring, which is attached to a propiophenone group. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals and polymers with unique properties.
Synthesis Analysis
The synthesis of 3,5-difluoropropiophenone can be achieved using 3,5-difluorine benzene nitriles as the starting material, which reacts with ethyl magnesium bromide. This process is part of a multi-step synthesis that can lead to the creation of m-difluorine morpholinol hydrochloride derivatives with potential antidepressant activities .
Molecular Structure Analysis
The molecular structure of compounds related to 3,5-difluoropropiophenone has been studied using X-ray diffraction. For instance, the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone, a compound with similar substitution patterns, has been determined, revealing a monoclinic space-group and confirming the trans-oid arrangement of the carbonyl and hydroxyimino-groups .
Chemical Reactions Analysis
3,5-Difluoropropiophenone can undergo various chemical reactions, leading to the formation of different derivatives. For example, it can be used to synthesize m-difluorine morpholinol hydrochloride derivatives through a series of reactions including bromination, amination, cyclization, and acidification . These derivatives have been evaluated for their antidepressant activities using pharmacological models.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-difluoropropiophenone derivatives can be influenced by the presence of fluorine atoms. Fluorinated compounds often exhibit unique properties such as increased thermal stability and solubility in polar organic solvents. For example, novel fluorinated polyimides derived from related fluorinated aromatic diamine monomers show excellent solubility, thermal stability, and mechanical properties . Additionally, the introduction of fluorine into organic molecules can enhance their potential for use in the synthesis of organic fluoro-containing polymers .
科学研究应用
抗抑郁剂的合成
研究已经利用 3,5-二氟丙基苯甲酮合成 m-二氟吗啉醇衍生物,显示出有效的抗抑郁活性。这种合成涉及一系列化学反应,从 3,5-二氟丙基苯甲酮开始,经过溴化、胺化、环化和酸化过程,正如 You-li (2014) 所探讨的。这些化合物,特别是化合物 Ⅵ4,的药理学评估显示出显着的抗抑郁作用,突出了该化学物质在促进新的抗抑郁药物开发中的潜力(You-li, 2014)。
材料科学和聚合物化学
在材料科学中,3,5-二氟丙基苯甲酮参与了高性能材料的合成。例如,Kaiti 等人(2006 年)描述了其在生产带有苯磺酰基侧基的线性聚(芳醚)中的应用,展示了此类材料在各种技术应用中的潜力,因为它们具有显着的热稳定性和独特的化学性质(Kaiti 等,2006)。
羟基芳基衍生物的合成
Baruah 等人(2005 年)探索了以 BODIPY 为基础的羟基芳基衍生物作为荧光 pH 探针的合成,其中利用了 3,5-二氟丙基苯甲酮在创建具有特定电子性质的化合物方面的多功能性。这些化合物由于其吸收和荧光特性,已被确定为传感技术应用的潜在候选者,说明了 3,5-二氟丙基苯甲酮在创建具有理想光物理特性的功能材料中的广泛适用性(Baruah 等,2005)。
氟化聚酰胺的开发
正如 Ge 等人(2004 年)所报道的,3,5-二氟丙基苯甲酮在新型可溶性氟化芳香族聚酰胺的开发中也至关重要。这些聚酰胺表现出增强的溶解性和热稳定性,这些特性对于它们在先进材料科学中的应用至关重要。氟化基团的加入促成了它们优异的电气和介电性能,展示了 3,5-二氟丙基苯甲酮在合成满足特定工业要求的材料中的作用(Ge 等,2004)。
安全和危害
属性
IUPAC Name |
1-(3,5-difluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDQWXARVQADKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159306 | |
| Record name | 3,5-Difluoropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135306-45-5 | |
| Record name | 3,5-Difluoropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135306455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Difluoropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 135306-45-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3,5-difluoropropiophenone in the synthesis of novel antidepressant compounds?
A: 3,5-difluoropropiophenone serves as a crucial starting material in the multi-step synthesis of m-difluorinemorpholinol derivatives, some of which have shown potential antidepressant activity [, ]. The research highlights the use of 3,5-difluoropropiophenone in synthesizing 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, a compound demonstrating promising results in preclinical studies [].
Q2: Can you elaborate on the synthesis process of m-difluorinemorpholinol derivatives starting from 3,5-difluoropropiophenone?
A2: The synthesis of m-difluorinemorpholinol derivatives, starting with 3,5-difluoropropiophenone, involves several key steps:
- Bromination: 3,5-difluoropropiophenone undergoes bromination, typically using cupric bromide, to introduce a bromine atom at the alpha position to the carbonyl group [].
- Amination: The brominated compound then reacts with an amine, incorporating a nitrogen atom into the structure [, ].
- Cyclization: The molecule undergoes cyclization, forming the morpholine ring system, a characteristic feature of these derivatives [, ].
- Acidification: Finally, the cyclized compound is treated with an acid, usually hydrochloric acid, to form the hydrochloride salt of the final m-difluorinemorpholinol derivative [, ].
Q3: What are the potential advantages of using 3,5-difluoropropiophenone as a starting material in this context?
A: The research suggests that using cupric bromide for the bromination of 3,5-difluoropropiophenone leads to high selectivity for the desired product []. Furthermore, employing nonproton polar solvents during the amination step can shorten reaction times and reduce the use of potentially toxic reagents []. These factors highlight the potential advantages of using 3,5-difluoropropiophenone in terms of synthesis efficiency and environmental considerations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


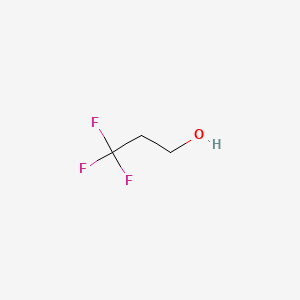

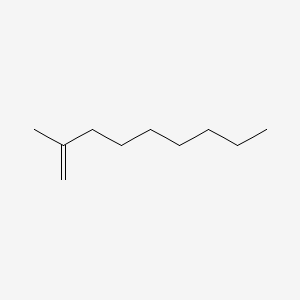
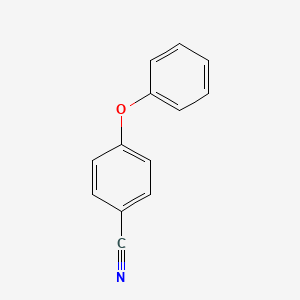


![6-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1345658.png)


